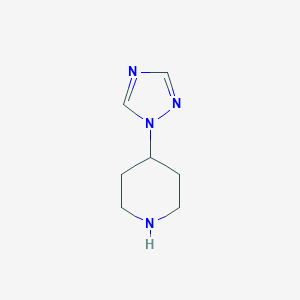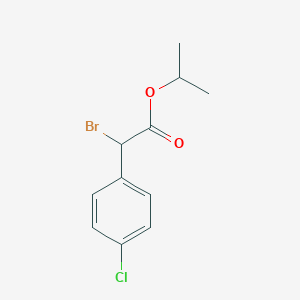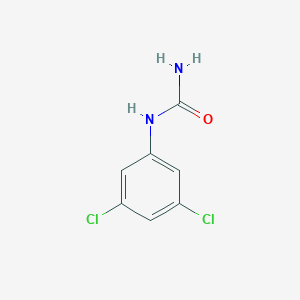
1-(3,5-二氯苯基)脲
描述
1-(3,5-Dichlorophenyl)urea is an organic compound with the molecular formula C7H6Cl2N2O. It is a derivative of urea where the hydrogen atoms are substituted by a 3,5-dichlorophenyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
科学研究应用
1-(3,5-Dichlorophenyl)urea has several scientific research applications:
Agriculture: It is used as a herbicide to control the growth of unwanted plants.
Pharmaceuticals: The compound has shown potential in the development of drugs for treating various diseases, including cancer.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
作用机制
Target of Action
The primary target of 1-(3,5-Dichlorophenyl)urea, also known as COH-SR4, is lung cancer cells . This compound has been found to effectively inhibit the survival and clonogenic potential of these cells .
Mode of Action
COH-SR4 interacts with its targets by inducing apoptosis in lung cancer cells . It inhibits the activity of Glutathione S-transferase (GST), a key enzyme involved in detoxification, and causes G0/G1 cell cycle arrest . This results in the inhibition of the expression of cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, cyclin B1, cyclin E1, and p27 .
Biochemical Pathways
The compound affects the AMP-activated protein kinase (AMPK) pathway . The activation of this pathway by COH-SR4 leads to the inhibition of Akt, an important protein in the PI3K/Akt/mTOR pathway, which is often overactive in cancer cells . This results in decreased levels of the anti-apoptotic protein Bcl2 and increased levels of the pro-apoptotic protein Bax and cleaved PARP . These changes promote apoptosis, or programmed cell death, in the cancer cells .
Pharmacokinetics
The compound’s ability to cause regression of established xenografts of h358 lung cancer cells without any overt toxicity suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The action of 1-(3,5-Dichlorophenyl)urea results in molecular and cellular effects that inhibit the progression of lung cancer. Histopathological examination of resected tumor sections reveals an increase in pAMPK, a decrease in the nuclear proliferative marker Ki67 and angiogenesis marker CD31 . Western blot analyses of resected tumor lysates reveal a decrease in pAkt and anti-apoptotic protein Bcl2 along with an increase in pAMPK, pro-apoptotic protein Bax and cleaved PARP levels . Importantly, COH-SR4 leads to a decrease in the mesenchymal marker vimentin and an increase in the normal epithelial marker E-cadherin .
准备方法
1-(3,5-Dichlorophenyl)urea can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with ammonia to yield the desired urea derivative . Another method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a more environmentally friendly approach .
In industrial settings, the production of 1-(3,5-Dichlorophenyl)urea often involves large-scale reactions using phosgene or its safer alternatives, such as triphosgene, to ensure high yields and purity .
化学反应分析
1-(3,5-Dichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
相似化合物的比较
1-(3,5-Dichlorophenyl)urea is similar to other urea derivatives, such as 1,3-bis(3,5-dichlorophenyl)urea and 3-(3,4-dichlorophenyl)-1,1-dimethylurea. it is unique in its specific substitution pattern, which gives it distinct chemical and biological properties .
Similar compounds include:
1,3-bis(3,5-dichlorophenyl)urea: Known for its anticancer properties.
3-(3,4-dichlorophenyl)-1,1-dimethylurea: Used as an herbicide and inhibitor of photosynthesis.
属性
IUPAC Name |
(3,5-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJBMYITMFAUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019773 | |
| Record name | 1-(3,5-Dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13142-57-9 | |
| Record name | 1-(3,5-Dichlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-DICHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


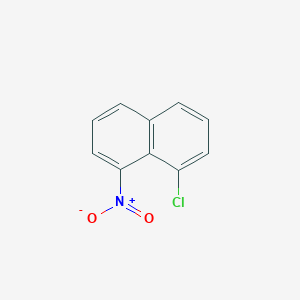
![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)
![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)
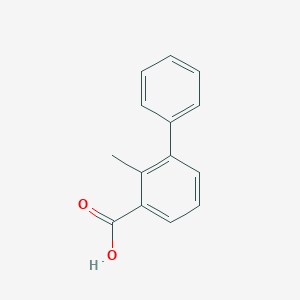
![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
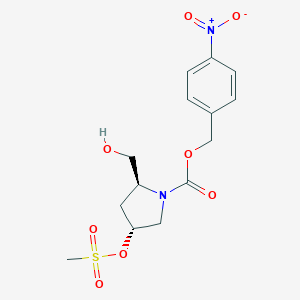
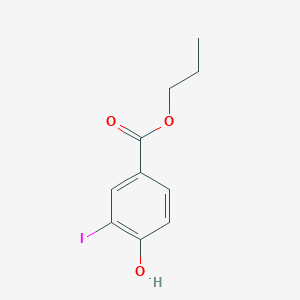
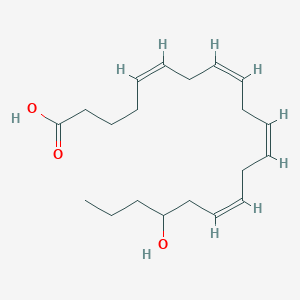
![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)
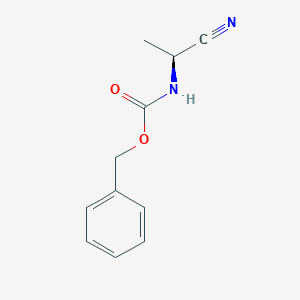
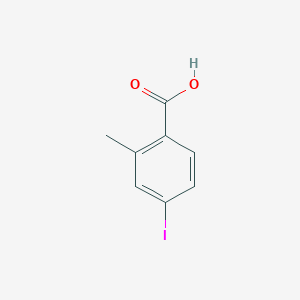
![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)
